molecular formula C8H7FN4O B11051739 5-[(2-fluorophenoxy)methyl]-2H-tetrazole CAS No. 728038-33-3

5-[(2-fluorophenoxy)methyl]-2H-tetrazole

Cat. No.: B11051739
CAS No.: 728038-33-3
M. Wt: 194.17 g/mol
InChI Key: QLQRUZOLCDSVAU-UHFFFAOYSA-N
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Description

5-[(2-Fluorophenoxy)methyl]-2H-tetrazole is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a tetrazole ring substituted with a fluorophenoxy methyl group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-fluorophenoxy)methyl]-2H-tetrazole typically involves the reaction of 2-fluorophenol with chloromethyl tetrazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2-fluorophenoxy)methyl]-2H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted tetrazole derivatives.

Scientific Research Applications

5-[(2-fluorophenoxy)methyl]-2H-tetrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(2-fluorophenoxy)methyl]-2H-tetrazole involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may interact with enzymes or receptors, leading to modulation of their activity. The tetrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-chlorophenoxy)methyl]-2H-tetrazole
  • 5-[(2-bromophenoxy)methyl]-2H-tetrazole
  • 5-[(2-methylphenoxy)methyl]-2H-tetrazole

Uniqueness

5-[(2-fluorophenoxy)methyl]-2H-tetrazole is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs with different substituents.

Properties

CAS No.

728038-33-3

Molecular Formula

C8H7FN4O

Molecular Weight

194.17 g/mol

IUPAC Name

5-[(2-fluorophenoxy)methyl]-2H-tetrazole

InChI

InChI=1S/C8H7FN4O/c9-6-3-1-2-4-7(6)14-5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13)

InChI Key

QLQRUZOLCDSVAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NNN=N2)F

Origin of Product

United States

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